molecular formula C10H7BrN2O2 B3489322 2-Bromo-N-(isoxazol-3-yl)benzamide

2-Bromo-N-(isoxazol-3-yl)benzamide

Cat. No.: B3489322
M. Wt: 267.08 g/mol
InChI Key: FTLCKLNWOLSYLR-UHFFFAOYSA-N
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Description

2-Bromo-N-(isoxazol-3-yl)benzamide is a synthetic benzamide derivative featuring a bromine substituent at the 2-position of the benzoyl ring and an isoxazole-3-yl group attached via an amide linkage. The bromine atom enhances electrophilic reactivity, while the isoxazole moiety contributes to hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name

2-bromo-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-4-2-1-3-7(8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLCKLNWOLSYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(isoxazol-3-yl)benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis techniques to produce the desired compounds at scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(isoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones . Reaction conditions often involve mild temperatures and the use of catalysts such as platinum or gold .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield regioisomeric isoxazoles, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

2-Bromo-N-(isoxazol-3-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Bromine Position: The 2-bromo substituent in the target compound contrasts with 6-bromo in quinazolinone derivatives (). Bromine at the 2-position may sterically hinder electrophilic substitution but enhance π-stacking in biological targets, whereas 6-bromo in quinazolinones facilitates ring-forming reactions .
  • Heterocyclic Moieties: Isoxazole vs. Isoquinoline vs. Isoxazole: The ethoxyisoquinoline group in provides extended aromaticity for DNA intercalation, unlike the smaller isoxazole, which prioritizes hydrogen-bonding interactions .

Pharmacological and Catalytic Potential

  • Enzyme Inhibition : Isoxazole-linked benzamides (e.g., ) are often kinase inhibitors due to their ATP-mimetic properties. The target compound’s bromine may enhance binding to hydrophobic kinase pockets .
  • Anticancer Activity: Quinazolinones () and isoquinoline derivatives () show cytotoxicity, suggesting that the target compound’s bromo-isoxazole motif warrants evaluation in cell viability assays .

Structural Characterization Techniques

Key methods for analyzing 2-bromo-N-(isoxazol-3-yl)benzamide and analogs include:

  • X-ray Crystallography : SHELX programs () and ORTEP-3 () are widely used for confirming molecular geometry, as demonstrated for hydroxy-dimethylethyl benzamide () .
  • Spectroscopy : IR and NMR (e.g., ’s 1652 cm⁻¹ amide C=O stretch) are critical for functional group identification .

Biological Activity

2-Bromo-N-(isoxazol-3-yl)benzamide is a compound characterized by its unique structure, which includes a bromine atom at the 2-position of a benzamide core and an isoxazole ring. This compound belongs to the class of isoxazole derivatives, known for their diverse biological activities and therapeutic potential. Research into its biological activity has revealed promising applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}BrN3_{3}O, with a molecular weight of approximately 276.09 g/mol. The presence of the isoxazole ring is significant as it can interact with various enzymes and receptors, modulating their activity and leading to observed biological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets. The isoxazole moiety participates in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets such as enzymes and receptors. Research indicates that compounds with similar structures exhibit antimicrobial, antiviral, and anticancer properties, suggesting that this compound may possess similar activities.

Antimicrobial Activity

Studies have demonstrated that isoxazole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial pathogens, including resistant strains such as Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds range from 0.06 μg/mL to 1 μg/mL against clinical isolates .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
HSGN-2200.06MRSA
HSGN-940.25MRSA
KKL-35TBDVarious Bacteria

Anticancer Activity

Isoxazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Studies : A comparative study highlighted the efficacy of various halogenated benzamides against MRSA. The study utilized proteomics to analyze the effects of treatment on bacterial gene expression, revealing that certain modifications in the chemical structure significantly impacted antimicrobial efficacy .
  • Anticancer Research : Another study explored the use of isoxazole derivatives in cancer treatment, demonstrating their potential as novel therapeutic agents capable of targeting multiple pathways involved in tumor growth and metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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